molecular formula C10H10N2OS2 B2878580 Methyl 4-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]phenyl ether CAS No. 338978-75-9

Methyl 4-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]phenyl ether

Cat. No.: B2878580
CAS No.: 338978-75-9
M. Wt: 238.32
InChI Key: IKKGFTGDOYPSCU-UHFFFAOYSA-N
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Description

Methyl 4-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]phenyl ether is a chemical compound belonging to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-methyl-1,2,3-thiadiazol-5-amine and 4-hydroxyanisole.

  • Reaction Conditions: The reaction involves the nucleophilic substitution of the hydroxyl group in 4-hydroxyanisole with the thiadiazole derivative under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to enhance efficiency and yield. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize the production rate and purity of the final product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

  • Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles such as alkyl halides or amines are used in substitution reactions.

Major Products Formed:

  • Sulfoxides and Sulfones: Resulting from oxidation reactions.

  • Thiol Derivatives: Resulting from reduction reactions.

  • Nucleophilic Substitution Products: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 4-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]phenyl ether is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial strains. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infections and inflammatory conditions. Industry: The compound is used in the manufacture of specialty chemicals and materials, including polymers and coatings.

Comparison with Similar Compounds

  • 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid

  • Methyl 4-(2-(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl)carbohydrazonoylethylbenzoate

  • 1,3,4-Thiadiazole derivatives

Uniqueness: Methyl 4-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]phenyl ether is unique in its structural features, particularly the presence of the phenyl ether group, which imparts distinct chemical and biological properties compared to other thiadiazole derivatives.

Properties

IUPAC Name

5-(4-methoxyphenyl)sulfanyl-4-methylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS2/c1-7-10(15-12-11-7)14-9-5-3-8(13-2)4-6-9/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKGFTGDOYPSCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)SC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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